Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-4-6-7(10)8(12(3)11-6)9(13)14-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKJHWLTDJWPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564094 | |
| Record name | Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124800-34-6 | |
| Record name | Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124800-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Reaction Mechanisms
The methylation of ethyl 3-ethyl-5-pyrazolecarboxylate employs dimethyl carbonate (DMC) as the methylating agent, activated by a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) . In NaH-mediated reactions, the base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on DMC to form the N-methylated product. Alternatively, K₂CO₃ facilitates methylation under pressurized conditions, leveraging its mild basicity to avoid side reactions.
Table 1: Methylation Conditions and Yields
Optimization of Methylation Parameters
Stoichiometry of DMC : Increasing the molar ratio of DMC from 4.0 to 7.0 equivalents relative to the pyrazole substrate enhances yields from 81.3% to 90.1% , as excess DMC drives the reaction to completion. However, beyond 7.0 equivalents, yields plateau due to solvent limitations and side-product formation.
Base Selection : Sodium hydride (NaH) achieves faster reaction times (4 hours) but requires anhydrous conditions and poses handling risks. In contrast, potassium carbonate (K₂CO₃) permits reactions under milder conditions (8–12 hours) with comparable yields (89.0–95.2% ), making it preferable for industrial scalability.
Solvent Effects : Dimethylformamide (DMF) facilitates higher reaction rates due to its high polarity, whereas diethylene glycol dimethyl ether improves solubility of K₂CO₃, enabling efficient mixing and reduced byproducts.
Chlorination of Ethyl 1-Methyl-3-Ethyl-5-Pyrazolecarboxylate
Reagents and Reaction Conditions
Chlorination at the 4-position employs a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane. The reaction proceeds via electrophilic aromatic substitution, where HCl generates chlorine radicals in situ, and H₂O₂ acts as an oxidizing agent to stabilize intermediates.
Table 2: Chlorination Conditions and Outcomes
Optimization of Chlorination Parameters
Temperature and Time : Elevated temperatures (60–70°C) accelerate chlorination but risk over-oxidation. A balance is achieved at 60°C for 6 hours , yielding 96.9% purity and 95.2% yield . Prolonged heating beyond 7 hours reduces yields due to decomposition.
Stoichiometry of H₂O₂ : A 1.2:1 molar ratio of H₂O₂ to substrate optimizes chlorine radical generation without excessive oxidation. Lower ratios (1.0:1) result in incomplete chlorination, while higher ratios (>1.5:1) promote side reactions.
Workup Procedures : Post-reaction purification involves sequential washing with sodium sulfite (4–6%) to quench excess oxidants, sodium carbonate (4–6%) to neutralize residual acid, and water to remove ionic byproducts. Anhydrous sodium sulfate ensures thorough drying before distillation.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to form pyrazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthesis of Ethyl 1-Methyl-3-Ethyl-4-Chloro-5-Pyrazolecarboxylate
The synthesis of this compound typically involves a multi-step process. One notable method includes the reaction of 3-ethyl-5-pyrazolecarboxylic acid ethyl ester with dimethyl carbonate, followed by chlorination using hydrochloric acid and hydrogen peroxide. This method is advantageous as it utilizes less toxic reagents, enhancing safety and environmental compliance during production .
Scientific Research Applications
1. Agricultural Chemistry:
this compound has been investigated for its potential as a pesticide or herbicide. Its structure allows it to interact with biological systems, potentially acting as an effective agent against various pests while minimizing environmental impact due to its lower toxicity profile compared to conventional pesticides.
Case Study:
A study demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests while showing reduced toxicity to non-target organisms .
2. Pharmaceutical Applications:
This compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its unique pyrazole structure is of interest due to its ability to modulate biological pathways.
Case Study:
Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for further drug development .
Environmental Impact
The synthesis method utilizing dimethyl carbonate as a reagent is particularly noteworthy for its environmental benefits. This approach reduces the generation of hazardous waste and minimizes the risk associated with handling toxic materials like dimethyl sulfate, which is often used in similar reactions .
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate with structurally related compounds:
Physical and Chemical Properties
- Polarity : The sulfamoyl group in Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate increases polarity and hydrogen-bonding capacity compared to the ethyl group in the target compound, affecting solubility and bioavailability .
- Reactivity : The azido group in Ethyl 5-azido-1H-pyrazole-4-carboxylate enables rapid cycloaddition reactions (e.g., click chemistry), whereas the chloro and ethyl groups in the target compound favor nucleophilic substitution or cross-coupling reactions .
Key Research Findings
- Toxicity: Chlorinated pyrazoles (e.g., the target compound) show lower acute toxicity in bees compared to neonicotinoids like clothianidin, aligning with safer agrochemical trends .
Biological Activity
Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyrazole ring with an ethyl group at the 3-position and a chloro substituent at the 4-position. Its molecular formula is CHClNO with a molecular weight of approximately 203.73 g/mol. The compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that these compounds can inhibit key oncogenic pathways:
- BRAF(V600E) Inhibition : Pyrazole derivatives have shown significant inhibitory activity against BRAF(V600E), a common mutation in melanoma, suggesting their potential as targeted therapies for this cancer type .
- Synergistic Effects : In vitro studies have demonstrated that combining pyrazole compounds with established chemotherapeutics like doxorubicin can enhance cytotoxicity in breast cancer cell lines, indicating a possible synergistic effect that may improve treatment outcomes .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities:
- Anti-inflammatory Activity : this compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
- Antibacterial Activity : Studies have shown that various pyrazole compounds exhibit activity against Gram-positive and Gram-negative bacteria, making them candidates for new antibacterial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural features. The presence of the chloro group at the 4-position significantly influences its reactivity and biological interactions. Comparative analysis with similar compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 1-methyl-4-chloro-3-pyrazolecarboxylate | Methyl instead of ethyl group | Lower reactivity |
| Ethyl 1-(4-chlorobenzyl)-3-methylpyrazolecarboxylate | Benzyl substituent | Enhanced antibacterial activity |
| Ethyl 1-(2-nitrophenyl)-3-methylpyrazolecarboxylate | Nitro group | Increased polarity, potential for enhanced bioactivity |
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study conducted on MCF-7 and MDA-MB-231 cell lines demonstrated that specific pyrazoles exhibited significant cytotoxic effects when used alone or in combination with doxorubicin, suggesting their potential role in breast cancer therapy .
- Antimicrobial Testing : In vitro assays against various bacterial strains showed that this compound displayed moderate antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
